The core structure of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate incorporates a heterocyclic ring system containing nitrogen atoms. Nitrogen-containing heterocycles are prevalent in many biologically active molecules including pharmaceuticals. Research into similar heterocyclic structures has shown promise in areas like anti-cancer drugs []. Further investigation could determine if 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate exhibits any interesting biological properties.
Certain heterocyclic cations, like imidazolium cations, have been explored for their potential applications in ionic liquids. Ionic liquids are salts with unique properties such as high thermal stability and negligible vapor pressure. The cationic structure of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate might hold promise for the development of novel ionic liquids with specific functionalities.
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound characterized by a unique structure that includes a pyrrolo-triazole framework. Its molecular formula is , and it has a molecular weight of approximately 362.99 g/mol. The compound features a tetrafluoroborate anion, which contributes to its chemical properties and reactivity. The compound's structure can be represented by the InChI key KIWCIWCCQVTPOY-UHFFFAOYSA-N and is recognized in databases such as PubChem with the CID 11152694 .
Research indicates that compounds within the pyrrolo-triazole family may exhibit significant biological activity:
Synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can be achieved through several methods:
The unique properties of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate make it suitable for various applications:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:
Several compounds share structural similarities with 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate | Contains pentafluorophenyl group; higher fluorine content enhances reactivity. | |
2-Pyridylpyrrolo[2,1-c][1,2,4]triazolium chloride | Incorporates a pyridine ring; different anion affects solubility and stability. | |
6-Methylpyrrolo[2,1-c][1,2,4]triazolium bromide | Methyl substitution alters electronic properties; bromide anion influences reactivity. |
The distinct combination of a phenyl group with the specific pyrrolo-triazole structure sets 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate apart from these similar compounds. Its unique electronic properties and potential biological activities warrant further investigation for practical applications in pharmaceuticals and materials science.